molecular formula C19H16N2O5 B154229 Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- CAS No. 10110-24-4

Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-

Cat. No. B154229
CAS RN: 10110-24-4
M. Wt: 352.3 g/mol
InChI Key: RTKVEWJRBWDVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- involves the inhibition of various enzymes and signaling pathways that are involved in cancer, inflammation, and microbial infections. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). In microbial infections, it exhibits potent antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in microbial metabolism.

Biochemical And Physiological Effects

Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis. In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines. In microbial infections, it exhibits potent antimicrobial activity. It also has been found to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- in lab experiments include its potent activity against cancer, inflammation, and microbial infections, and its relatively low toxicity. The limitations of using propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- in lab experiments include its high cost and limited availability.

Future Directions

For propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- research include further studies on its potential applications in cancer, inflammation, and microbial infections, and the development of more efficient synthesis methods. Additionally, future research could focus on the development of propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- derivatives with improved efficacy and lower toxicity, and the investigation of its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- involves the reaction between 3-bromopropionitrile and 2-(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)ethanol in the presence of a base such as potassium carbonate. The reaction yields propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- as a white solid with a high yield.

Scientific Research Applications

Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In microbial infections research, it has been found to exhibit potent antimicrobial activity against a wide range of microbial pathogens.

properties

CAS RN

10110-24-4

Product Name

Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile

InChI

InChI=1S/C19H16N2O5/c20-6-3-7-25-8-9-26-14-10-13(22)15-16(17(14)21)19(24)12-5-2-1-4-11(12)18(15)23/h1-2,4-5,10,22H,3,7-9,21H2

InChI Key

RTKVEWJRBWDVRC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCC#N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCC#N)N

Other CAS RN

10110-24-4

Origin of Product

United States

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